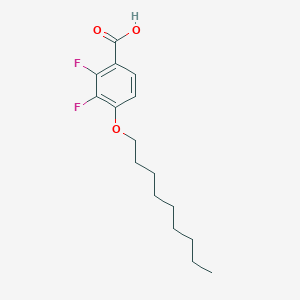

2,3-Difluoro-4-(nonyloxy)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

122265-97-8 |

|---|---|

Molecular Formula |

C16H22F2O3 |

Molecular Weight |

300.34 g/mol |

IUPAC Name |

2,3-difluoro-4-nonoxybenzoic acid |

InChI |

InChI=1S/C16H22F2O3/c1-2-3-4-5-6-7-8-11-21-13-10-9-12(16(19)20)14(17)15(13)18/h9-10H,2-8,11H2,1H3,(H,19,20) |

InChI Key |

ADVWYVKBEUPGCR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |

Canonical SMILES |

CCCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |

Synonyms |

2,3-Difluoro-4-(nonyloxy)-benzoic acid |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Difluoro 4 Nonyloxy Benzoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Conformation

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, different forms of NMR can provide a comprehensive picture of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In aromatic compounds like benzoic acid derivatives, the positions of protons on the benzene (B151609) ring are particularly informative. For benzoic acid itself, the protons on the ring typically appear in distinct regions of the spectrum. docbrown.info The proton of the carboxylic acid group is highly deshielded and appears at a significantly downfield chemical shift. docbrown.info

For analogues such as 4-fluorobenzoic acid, the fluorine atom influences the chemical shifts of the adjacent ring protons. rsc.org In the case of 2,3-Difluoro-4-(nonyloxy)benzoic acid, the combined effects of the two fluorine atoms and the nonyloxy group would lead to a complex and unique ¹H NMR spectrum, allowing for the assignment of each proton to its specific position on the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for Benzoic Acid and its Analogues

| Compound | Proton Environment | Chemical Shift (ppm) |

|---|---|---|

| Benzoic acid | Ring Protons | 7.43-8.03 rsc.org |

| 4-Fluorobenzoic acid | Ring Protons | 7.15, 8.13-8.16 rsc.org |

| 3-Bromo-4-fluorobenzoic acid | Ring Protons | 7.23, 8.07, 8.34 rsc.org |

| 4-Formylbenzoic acid | Ring Protons, Aldehyde Proton | 8.04, 8.15, 10.13 rsc.orgchemicalbook.com |

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and can vary depending on the solvent used. docbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum. For benzoic acid, five distinct signals are observed, corresponding to the four different types of carbon atoms in the benzene ring and the carbon of the carboxyl group. docbrown.infochemicalbook.com The carboxyl carbon is significantly deshielded and appears at a downfield chemical shift, typically around 172 ppm. docbrown.infochemicalbook.com

In substituted benzoic acids, the chemical shifts of the ring carbons are affected by the electronic properties of the substituents. For example, in 4-fluorobenzoic acid, the carbon atom attached to the fluorine atom shows a large upfield shift due to the fluorine's high electronegativity. rsc.org Similarly, the difluoro and nonyloxy substituents in this compound would induce specific shifts in the ¹³C NMR spectrum, aiding in the complete structural assignment.

Table 2: Representative ¹³C NMR Chemical Shifts for Benzoic Acid and its Analogues

| Compound | Carbon Environment | Chemical Shift (ppm) |

|---|---|---|

| Benzoic acid | Ring Carbons, Carboxyl Carbon | 128.55, 129.39, 130.28, 133.89, 172.60 chemicalbook.com |

| 4-Fluorobenzoic acid | Ring Carbons, Carboxyl Carbon | 116.5, 128.4, 133.4, 138.5, 165.9, 168.4, 168.7 rsc.org |

| 3-(Trifluoromethyl)benzoic acid | Ring Carbons, Carboxyl Carbon, CF₃ Carbon | 122.2, 127.2, 129.3, 130.1, 133.5, 164.8 rsc.orgchemicalbook.com |

Note: The number of signals corresponds to the number of non-equivalent carbon atoms. docbrown.info

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Probing Fluorine Environments and Interactions

The chemical shifts of fluorine atoms in aromatic rings are influenced by the nature and position of other substituents. rsc.org For instance, the ¹⁹F NMR chemical shift of 4-fluorobenzoic acid is reported at -107.96 ppm (in Acetone) and for 3-fluorobenzoic acid is at -114.14 ppm (in Acetone). rsc.org These values can be used as a reference for predicting and interpreting the ¹⁹F NMR spectrum of this compound.

Table 3: Representative ¹⁹F NMR Chemical Shifts for Fluorinated Benzoic Acid Analogues

| Compound | Fluorine Position | Chemical Shift (ppm) |

|---|---|---|

| 4-Fluorobenzoic acid | 4-F | -107.96 (in Acetone) rsc.org |

| 3-Fluorobenzoic acid | 3-F | -114.14 (in Acetone) rsc.org |

| 3-Bromo-4-fluorobenzoic acid | 4-F | -98.11 (in CDCl₃) rsc.org |

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃. alfa-chemistry.com

Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows characteristic absorption bands for different functional groups. In benzoic acid and its derivatives, the most prominent bands are associated with the carboxylic acid group. The O-H stretching vibration of the carboxylic acid dimer appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration is observed as a strong band around 1700 cm⁻¹. nih.govnih.gov

For this compound, the FTIR spectrum would show these characteristic carboxylic acid bands, along with bands corresponding to the C-F stretching vibrations and the C-O-C stretching of the nonyloxy group. The positions of these bands can be influenced by the electronic effects of the fluorine atoms and the bulky nonyloxy group. researchgate.net

Table 4: Key FTIR Vibrational Frequencies for Benzoic Acid and its Analogues

| Compound | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Benzoic Acid | C=O Stretch | ~1700 nih.gov |

| Benzoic Acid | O-H Stretch (dimer) | 2500-3300 (broad) nih.gov |

| 4-(Dodecyloxy)benzoic acid | C=O Stretch | 1680 researchgate.net |

| Europium(III) benzoate (B1203000) complex | Symmetric COO⁻ Stretch | 1406-1429 researchgate.net |

| Europium(III) benzoate complex | Asymmetric COO⁻ Stretch | 1525-1538 researchgate.net |

Raman Spectroscopy, Including Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light by a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of benzoic acid shows characteristic bands for the benzene ring vibrations, such as the ring breathing mode around 1000 cm⁻¹, and the C=O stretching vibration. ias.ac.in

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of Raman spectroscopy that can dramatically enhance the Raman signal of molecules adsorbed on or near a nanostructured metal surface. mdpi.comresearchgate.net This technique is highly sensitive and can provide detailed information about the orientation and interaction of the molecule with the surface. lookchem.comrsc.org For this compound, SERS could be used to study its adsorption behavior on different surfaces, which is relevant for applications in sensing and materials science. The enhancement of specific Raman bands can provide insights into which parts of the molecule are closest to the surface. mdpi.com

Table 5: Characteristic Raman Bands for Benzoic Acid and its Analogues

| Compound | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Benzoic Acid | Ring Breathing | ~1000 ias.ac.in |

| Benzoic Acid | C-H Stretch | ~3070 ias.ac.in |

| 4-Mercaptobenzoic Acid (SERS) | Ring Vibration | 1084, 1586 mdpi.com |

| Phenylpropenoic Acid Derivatives (SERS) | Carboxylate Stretch (νCOO⁻) | ~1394 lookchem.com |

Nanoscale Infrared Spectroscopy for Surface-Adsorbed Monolayers

Nanoscale infrared spectroscopy, particularly Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR), provides chemical information at the nanoscale, making it a powerful tool for studying surface-adsorbed monolayers. nih.gov This technique combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. nih.govmdpi.com By using a pulsed, tunable IR laser, the AFM tip detects the thermal expansion of a sample upon IR absorption, allowing for the acquisition of IR spectra at specific locations with a resolution as low as 10 nm. nih.gov

In studies of benzoic acid derivatives forming self-assembled monolayers (SAMs) on substrates, AFM-IR is used to probe the buried interface between the monolayer and the substrate. mdpi.com For benzoic acid and its fluorinated analogues, the IR spectra typically show a prominent broad peak corresponding to the asymmetric stretching mode of the carboxylate headgroup, which confirms the formation of the monolayer. mdpi.com Research on fluorinated benzoic acid SAMs has demonstrated that the coordination chemistry of the carboxylate headgroup with the substrate surface is crucial. The distribution between different coordination states, such as bidentate and monodentate, can be monitored with AFM-IR. It has been observed that a higher prevalence of bidentate coordination states correlates with improved performance in applications like blocking atomic layer deposition (ALD). mdpi.com This highlights the importance of nanoscale interfacial chemistry in determining the macroscopic properties of the functionalized surface.

Table 1: Key AFM-IR Observations for Benzoic Acid Derivative Monolayers

| Feature | Observation | Significance |

|---|---|---|

| Spectral Band | Broad peak ~1580 cm⁻¹ | Confirms monolayer formation via the asymmetric stretching of the carboxylate headgroup. mdpi.com |

| Coordination | Varying ratios of monodentate vs. bidentate states | Influences the stability and blocking properties of the monolayer. mdpi.com |

| Technique | Tapping Mode AFM-IR | Provides high lateral resolution (down to 10 nm) for chemical imaging. nih.gov |

| Application | Area-Selective ALD | Fluorinated benzoic acid SAMs act as effective ALD inhibiting agents. mdpi.com |

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for analyzing volatile and semi-volatile compounds. youtube.com However, the direct analysis of polar compounds like benzoic acids by GC-MS is often challenging due to issues like poor peak shape and adsorption onto active sites within the GC system. researchgate.net To overcome these limitations, derivatization of the carboxylic acid group is a standard and necessary procedure. researchgate.netnih.govnih.gov

Common derivatization strategies involve converting the polar carboxyl group into a less polar ester or silyl (B83357) ether. researchgate.netchromforum.org Silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used method. nih.govchromforum.orgresearchgate.net Alternatively, esterification, for instance with methanol (B129727) in the presence of a catalyst like boron trifluoride (BF₃·MeOH), can be employed to form the corresponding methyl ester. researchgate.netresearchgate.net These derivatized forms are more volatile and less prone to tailing, enabling robust and reproducible analysis. researchgate.net GC-MS methods have been developed for the ultra-trace analysis of various fluorinated benzoic acids in complex matrices, achieving detection limits in the nanogram per liter (ng/L) range after a pre-concentration step like solid-phase extraction (SPE). researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Benzoic Acids

| Reagent | Derivative Formed | Purpose |

|---|---|---|

| BSTFA + TMCS | Trimethylsilyl (TMS) Ester | Increases volatility and reduces peak tailing. nih.govchromforum.org |

| BF₃·MeOH | Methyl Ester | Increases volatility for improved chromatographic performance. researchgate.netresearchgate.net |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the analysis of non-volatile or thermally labile compounds in complex mixtures. nih.gov For fluorinated benzoic acids, LC-MS/MS offers significant advantages over GC-MS, most notably by eliminating the need for derivatization. researchgate.net This simplifies sample preparation and accelerates analysis time. researchgate.net The technique is highly sensitive and selective, making it ideal for detecting low-level analytes in various matrices. chromatographyonline.comresearchgate.net

In a typical LC-MS/MS method for a compound like this compound, reversed-phase chromatography is used for separation, followed by detection with an electrospray ionization (ESI) source, usually operated in negative ion mode. psu.edunih.gov The precursor ion, [M-H]⁻, is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. For the parent benzoic acid, the primary fragmentation pathway involves the loss of the carboxyl group as CO₂, resulting in a transition from m/z 121 to m/z 77 ([M-H]⁻ → [M-H-CO₂]⁻). psu.edumassbank.eu For this compound, analogous fragmentation patterns involving the cleavage of the nonyloxy chain and losses from the aromatic ring would be expected, providing structural confirmation. Isotope dilution methods, using ¹³C-labeled internal standards, can be employed to achieve high accuracy and precision by correcting for matrix effects. nih.govpsu.edu

Table 3: Representative LC-MS/MS Parameters for Benzoic Acid Analysis

| Parameter | Description | Example (Benzoic Acid) |

|---|---|---|

| Ionization Mode | Electrospray Ionization (Negative) | ESI⁻ |

| Precursor Ion | Deprotonated molecule [M-H]⁻ | m/z 121 |

| Fragmentation | Collision-Induced Dissociation (CID) | Loss of CO₂ |

| Product Ion | Fragment ion [M-H-CO₂]⁻ | m/z 77 |

| Detection | Selected/Multiple Reaction Monitoring (SRM/MRM) | Monitors the transition 121 → 77 for quantification. psu.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and provides information about its chromophores. Aromatic carboxylic acids like benzoic acid and its derivatives exhibit characteristic absorption bands in the UV region. researchgate.net Typically, two main absorption bands are observed for benzoic acids between 200 and 300 nm: a strong B-band (π→π* transition) around 230 nm and a weaker, broader C-band (n→π* transition) around 280 nm. researchgate.netrsc.org

The spectral properties are sensitive to substitution on the benzene ring and the solvent environment, particularly pH. researchgate.netnih.gov The protonated (acidic) form of a benzoic acid derivative generally has absorption maxima at slightly longer wavelengths (red-shifted) compared to its deprotonated (anionic) form. rsc.orgnih.gov For instance, the B-band maximum for neutral benzoic acid is at 230 nm, while for the benzoate anion it shifts to 225 nm. rsc.org The introduction of substituents like fluorine and a nonyloxy group on the benzene ring is expected to modify the positions and intensities of these absorption bands. Studies on similar alkoxy-substituted benzoic acids have shown that increasing the length of the alkyl chain can lead to a slight blue shift in the absorption spectrum. nih.gov From the absorption data, the optical band gap (Eg) of the material can be estimated using a Tauc plot, which is valuable for assessing its potential in optoelectronic applications. nih.gov

Table 4: Typical UV-Vis Absorption Bands for Benzoic Acid

| Band | Wavelength (Neutral Form) | Wavelength (Anionic Form) | Electronic Transition |

|---|---|---|---|

| B-band | ~230 nm | ~225 nm | π→π* |

| C-band | ~280 nm | Weaker, less defined | n→π* |

Data derived from studies on benzoic acid. researchgate.netrsc.orgnih.gov

Microwave Spectroscopy for Gas-Phase Conformations and Rotational Constants

Microwave spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. nih.gov By measuring the frequencies of rotational transitions, highly accurate rotational constants (A, B, C) can be determined. These constants are inversely related to the molecule's moments of inertia and thus serve as a definitive fingerprint of its specific conformation or isomer. nih.govnih.gov

Studies on analogous molecules, such as mono- and di-fluorobenzoic acids, have been successfully conducted using pulsed beam Fourier transform microwave (FTMW) spectrometers. nih.govresearchgate.netutrgv.edu These investigations have identified multiple stable conformers for substituted benzoic acids, arising from different orientations of the carboxylic acid group relative to the ring. nih.gov For a molecule like this compound, several conformers would be expected due to the flexibility of the nonyloxy chain in addition to the carboxyl group orientation. Quantum chemical calculations (e.g., using Density Functional Theory or MP2 methods) are essential for predicting the structures, relative energies, and rotational constants of possible conformers, which then guide the assignment of the experimental spectrum. utrgv.edursc.org The excellent agreement between calculated and experimental rotational constants allows for unambiguous structural determination in the gas phase. utrgv.edu

Table 5: Experimental Rotational Constants for an Analogue, 4-Fluorobenzoic Acid

| Constant | Value (MHz) |

|---|---|

| A | 5652.9(1) |

| B | 1066.86(3) |

| C | 897.66(3) |

Data for the single observed conformer of 4-Fluorobenzoic acid, a structural analogue. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. It provides information on crystal packing, bond lengths, bond angles, and intermolecular interactions. Two primary XRD techniques are used: single-crystal XRD and X-ray powder diffraction (XRPD). units.it

Single-crystal XRD provides the most complete structural information, revealing the precise arrangement of atoms in the crystal lattice. Studies on benzoic acid and its derivatives consistently show that the molecules form centrosymmetric dimers in the solid state, linked by a pair of strong hydrogen bonds between their carboxyl groups. researchgate.net This dimerization motif is a characteristic feature of carboxylic acids.

X-ray powder diffraction (XRPD) is more commonly used for routine characterization, as it does not require large single crystals. units.it The XRPD pattern, a plot of diffraction intensity versus the scattering angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. It is invaluable for identifying polymorphs (different crystal structures of the same compound), solvates, and for confirming the identity of a bulk crystalline material against a reference standard. units.it The analysis of the XRPD pattern for this compound would involve comparing its characteristic peaks (2θ values and relative intensities) to those of known reference materials or patterns calculated from a single-crystal structure.

Table 6: Illustrative XRPD Data for Benzoic Acid

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.6 | 5.68 | 100 |

| 16.3 | 5.43 | 30 |

| 25.0 | 3.56 | 25 |

| 26.0 | 3.42 | 40 |

Illustrative data based on the compendial pattern for benzoic acid, serving as an example of XRPD specifications. units.it

Single-Crystal X-ray Diffraction for Precise Atomic Arrangement

While a specific single-crystal structure of this compound is not publicly available, the crystal structures of several analogous compounds have been extensively studied. These analogues, particularly other fluorinated benzoic acids and long-chain alkoxybenzoic acids, provide a strong basis for predicting the structural features of the target molecule.

A common structural motif in the crystal structures of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.govrsc.org This is a highly stable arrangement that is expected to be present in this compound as well. The fluorine atoms on the benzene ring are anticipated to influence the crystal packing through C-H···F and other weak intermolecular interactions. nih.gov

The long nonyloxy tail is a key feature that promotes the formation of liquid crystalline phases. In the solid state, these aliphatic chains tend to segregate from the aromatic cores, leading to a layered or sheet-like packing arrangement. researchgate.net This segregation is a precursor to the smectic phases observed in many alkoxybenzoic acids upon heating.

To illustrate the structural parameters that can be obtained from SC-XRD, the crystallographic data for two difluorobenzoic acid analogues are presented in the interactive table below.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 3.6517 | 14.1214 | 12.2850 | 95.651 | 630.42 | 4 |

| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 3.769 | 13.400 | 14.041 | 93.78 | 707.6 | 4 |

This table presents a comparison of the crystallographic data for 2,6-Difluorobenzoic acid nih.gov and 3,5-Difluorobenzoic acid researchgate.net.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the crystalline phases of materials, particularly for identifying liquid crystalline mesophases. rice.eduu-psud.fr Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on polycrystalline powders, which is often the form in which liquid crystalline materials are synthesized.

For calamitic (rod-like) liquid crystals such as this compound, PXRD patterns provide characteristic information about the type of mesophase. In the crystalline solid phase at lower temperatures, a series of sharp diffraction peaks are observed, indicative of a well-ordered three-dimensional lattice.

Upon heating into a smectic phase, the PXRD pattern changes significantly. A sharp, low-angle diffraction peak appears, which corresponds to the layer spacing (d) of the smectic lamellae. rsc.orgresearchgate.net In the wide-angle region, a diffuse halo is typically observed, indicating the liquid-like arrangement of the molecules within the layers. rice.edu The nature of the smectic phase (e.g., Smectic A, Smectic C) can be further elucidated by the characteristics of these diffraction features.

For a nematic phase, which possesses only long-range orientational order, the PXRD pattern would show only a diffuse halo in the wide-angle region, reflecting the lack of positional order. u-psud.fr

The study of 4-alkoxybenzoic acids has shown that they exhibit rich mesomorphic behavior, including nematic and smectic phases. researchgate.net For instance, a study on 4,n-alkoxybenzoic acids (nOBA) with n=7 and 8 revealed a monoclinic crystal structure in the solid state. rasayanjournal.co.in It is highly probable that this compound would exhibit similar phase behavior, which could be readily identified and characterized using variable-temperature PXRD.

Computational Chemistry and Theoretical Investigations of 2,3 Difluoro 4 Nonyloxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are instrumental in elucidating the electronic structure and conformational preferences of molecules like 2,3-Difluoro-4-(nonyloxy)benzoic acid. These computational methods provide insights into the molecule's geometry, stability, and electronic properties, which are fundamental to understanding its chemical behavior and potential applications, particularly in materials science.

Density Functional Theory (DFT) Studies of Conformational Landscapes and Energy Minima

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the conformational landscapes of organic molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to explore the potential energy surface and identify stable conformers.

The conformational flexibility of this molecule primarily arises from the rotation around several key single bonds: the C-O bond of the nonyloxy group, the C-C bond connecting the carboxylic acid to the benzene (B151609) ring, and the C-O bond within the carboxylic acid moiety. The long nonyloxy chain itself introduces numerous rotational degrees of freedom, leading to a complex potential energy surface with multiple local energy minima.

DFT studies on related alkoxybenzoic acids have shown that the interplay between the steric hindrance of the substituents and intramolecular interactions governs the preferred conformations. nih.gov For this compound, the ortho-fluorine atoms would exert a significant steric and electronic influence on the orientation of the adjacent carboxylic acid group. The calculations would likely predict a non-planar arrangement between the carboxylic acid group and the benzene ring to alleviate steric strain. The nonyloxy chain is expected to adopt an extended, all-trans conformation as one of the low-energy states to minimize steric clashes.

| Conformer | Description | Predicted Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| I | Extended nonyloxy chain, carboxylic acid group twisted | 0.00 | C(ar)-C(ar)-C=O: ~30-45 |

| II | Folded nonyloxy chain, carboxylic acid group twisted | > 1.00 | Variable |

| III | Extended nonyloxy chain, planar carboxylic acid group | Higher energy due to steric strain | C(ar)-C(ar)-C=O: ~0 |

Ab Initio Methods (e.g., MP2) for High-Level Electronic Structure Characterization

For a more accurate description of the electronic structure, particularly the electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory of the second order (MP2) can be employed. While computationally more demanding than DFT, MP2 calculations provide a higher level of theory for characterizing the electronic properties of this compound.

These high-level calculations would be crucial for accurately determining properties such as ionization potential, electron affinity, and the distribution of electron density. For instance, in a study of 2,4-difluorobenzoic acid, both DFT and MP2 methods were used to calculate structural properties and were compared with experimental values, demonstrating the utility of these high-level methods. The insights from MP2 calculations would be particularly valuable for understanding the non-covalent interactions within the molecule and between molecules, which are critical for its self-assembly behavior.

Analysis of Intramolecular and Intermolecular Interactions

The structure and properties of this compound are significantly influenced by a variety of intramolecular and intermolecular interactions.

Hydrogen Bonding Networks Involving the Carboxylic Acid Moiety

The carboxylic acid group is a strong hydrogen bond donor and acceptor. Consequently, this compound is expected to form robust hydrogen-bonded dimers in the solid state and in non-polar solvents. In these dimers, the carboxylic acid groups of two molecules form a cyclic arrangement with two O-H···O hydrogen bonds. This dimeric structure is a common feature of benzoic acids and their derivatives and has a profound impact on their physical properties, such as melting point and solubility.

The presence of the ortho-fluorine atoms could influence the strength of these hydrogen bonds through electronic effects. The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic proton, potentially leading to stronger hydrogen bonds. Studies on other fluorinated benzoic acids have confirmed the formation of such hydrogen-bonded dimers. nih.gov

| Interaction | Donor-Acceptor Distance (Å) | Bond Angle (°) | Estimated Bond Energy (kcal/mol) |

|---|---|---|---|

| O-H···O | ~2.6 - 2.7 | ~170 - 180 | ~7 - 10 |

Non-covalent Interactions Involving Fluorine Atoms

The fluorine atoms in this compound are expected to participate in various non-covalent interactions that can influence the molecule's conformation and packing in the condensed phase. These interactions include:

Dipole-Dipole Interactions: The C-F bonds are highly polar, leading to significant local dipoles. These can interact with other polar groups within the same molecule or in neighboring molecules.

C-H···F Interactions: Weak hydrogen bonds can form between the fluorine atoms and nearby C-H bonds, both intramolecularly and intermolecularly. These interactions, although individually weak, can collectively contribute to the stability of certain conformations and crystal packing arrangements.

Fluorine-Fluorine Interactions: While often considered repulsive, under certain geometric arrangements, fluorine-fluorine contacts can be attractive.

Computational studies on fluorinated aromatic compounds have highlighted the importance of these interactions in directing molecular assembly. nih.gov

Molecular Modeling for Predicting Self-Assembly and Supramolecular Architectures

The amphiphilic nature of this compound, with its polar carboxylic acid head group and a long non-polar nonyloxy tail, suggests a strong propensity for self-assembly into ordered supramolecular structures. This is a characteristic feature of many alkoxybenzoic acids, which are known to form liquid crystalline phases. nih.govresearchgate.net

Molecular modeling and simulations can be used to predict the likely modes of self-assembly. These models would take into account the hydrogen bonding between the carboxylic acid groups, the van der Waals interactions between the nonyloxy chains, and the interactions involving the fluorinated aromatic core.

It is highly probable that this compound would exhibit liquid crystalline behavior, such as nematic or smectic phases. In these phases, the molecules would align in a specific direction, leading to anisotropic properties. The hydrogen-bonded dimers would act as the fundamental building blocks of these assemblies. The long nonyloxy chains would tend to align parallel to each other, driven by hydrophobic interactions and van der Waals forces, while the fluorinated aromatic cores would also exhibit preferential packing arrangements. The presence of fluorine atoms can enhance the stability of mesophases in some liquid crystals. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Functional Performance

While specific, comprehensive QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on structurally similar compounds. The functional performance of this molecule is largely determined by the interplay of its three key structural features: the benzoic acid core, the fluoro substituents, and the nonyloxy side chain.

Influence of the Benzoic Acid Core

The benzoic acid moiety is a common building block in the design of liquid crystals, primarily due to its ability to form stable hydrogen-bonded dimers. nih.gov This dimerization creates a more elongated and rigid molecular structure, which is a prerequisite for the formation of liquid crystalline phases. nih.gov In QSAR models of benzoic acid derivatives, descriptors related to molecular shape, aromaticity, and the potential for hydrogen bonding are often of high importance. nih.gov

Impact of Fluorine Substitution

The position and number of fluorine substituents on the benzene ring have a profound effect on the electronic properties of the molecule, which in turn influences its performance in liquid crystal applications. A study on various fluorinated benzoic acids mixed with a base liquid crystal provides insight into these structure-property relationships. ieice.org

In this study, the physical properties of liquid crystal mixtures containing different difluoro-benzoic acids, including 2,3-difluorobenzoic acid (2,3-F2BA), were measured. The data reveals a clear dependence of dielectric anisotropy (Δε), elastic constants (K11 and K33), and threshold voltage on the substitution pattern of the fluorine atoms.

Table 1: Physical Properties of Liquid Crystal Mixtures with Difluoro-benzoic Acids (at 20 wt% concentration)

| Fluorinated Benzoic Acid | Dielectric Anisotropy (Δε) | Splay Elastic Constant (K11) (pN) | Bend Elastic Constant (K33) (pN) | Threshold Voltage (Vth) (V) |

| 2,3-F2BA | -0.5 | 10.5 | 12.5 | 2.5 |

| 2,4-F2BA | 2.0 | 10.0 | 11.5 | 1.8 |

| 3,4-F2BA | 4.5 | 9.5 | 10.5 | 1.3 |

| 3,5-F2BA | 3.0 | 10.0 | 11.0 | 1.6 |

Data adapted from a study on fluorinated benzoic acids in a hydrogen-bonded liquid crystal mixture. ieice.org

From this data, a QSAR-like trend can be observed. For instance, the dielectric anisotropy is significantly influenced by the position of the fluorine atoms. The 2,3-difluoro substitution results in a negative dielectric anisotropy, while other substitutions lead to positive values. ieice.org This is critical for the design of liquid crystal displays, as the sign and magnitude of Δε determine the switching behavior of the liquid crystal molecules in an electric field. The threshold voltage, another key performance parameter, also shows a clear correlation with the substitution pattern. ieice.org

Role of the Nonyloxy Side Chain

The 4-(nonyloxy)benzoic acid component of the molecule, specifically the long alkyl chain, plays a crucial role in determining the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the clearing temperature (the temperature at which the material transitions from a liquid crystal to an isotropic liquid). researchgate.net

In general QSAR studies of liquid crystals, the length of the alkyl or alkoxy chain is a key descriptor. Longer chains tend to favor the formation of more ordered smectic phases and can influence the clearing point in a predictable, often odd-even, manner. nih.gov While a specific QSAR model for this compound is not available, the established principles suggest that the nonyloxy chain will significantly contribute to its liquid crystalline properties. The interplay between the electronic effects of the fluorine atoms and the steric and van der Waals interactions of the nonyloxy chain will ultimately define the functional performance of the molecule.

Predictive Models for Functional Performance

A formal QSAR study for this compound would involve the computational generation of a wide range of molecular descriptors. These would include:

Electronic Descriptors: Dipole moment, polarizability, HOMO/LUMO energies, and partial atomic charges to capture the effects of the fluorine atoms.

Steric/Topological Descriptors: Molecular volume, surface area, and shape indices to describe the influence of the nonyloxy chain.

Thermodynamic Descriptors: Parameters like logP (lipophilicity) which can be correlated with intermolecular interactions. nih.gov

By synthesizing a series of related compounds with variations in the substitution pattern and chain length and measuring their key performance properties, a robust QSAR model could be developed. Such a model would be invaluable for the in silico design of new liquid crystal materials with tailored properties, accelerating the discovery of next-generation display technologies.

Structure Property Relationships and Molecular Design Principles

Impact of Ortho-Difluorination on the Aromatic Core and Carboxylic Acid Reactivity

The substitution of two fluorine atoms at the 2- and 3-positions, which are ortho to the carboxylic acid group, profoundly alters the molecule's electronic landscape and steric profile. This phenomenon, often referred to as the "ortho effect," makes ortho-substituted benzoic acids stronger acids than their meta, para, or unsubstituted counterparts. wikipedia.orglibretexts.orgvedantu.com This increased acidity is generally attributed to a combination of steric and electronic factors. libretexts.orgquora.com

Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring exerts a powerful electron-withdrawing inductive effect. In 2,3-Difluoro-4-(nonyloxy)benzoic acid, these fluorine atoms pull electron density from the aromatic ring and, consequently, from the attached carboxylic acid group. This withdrawal of electron density increases the partial positive charge on the acidic proton of the carboxyl group, facilitating its dissociation and thereby increasing the compound's acidity. rsc.org

This enhanced acidity directly strengthens the hydrogen bonds formed between two carboxylic acid molecules. Benzoic acids are well-known to form stable centrosymmetric dimers in both the solid state and in non-polar solvents via dual hydrogen bonds between their carboxyl groups. nih.govnih.govscienceopen.com The increased acidity of the fluorinated acid leads to more potent hydrogen bond donor capabilities, resulting in stronger and more stable dimer formation. rsc.org While fluorine is a weak hydrogen bond acceptor, its primary role here is electronic, enhancing the proton-donating strength of the carboxyl group. researchgate.netnih.gov

The table below illustrates the impact of ortho-substitution on the acidity of benzoic acid.

| Compound | Substituent(s) | pKa | Substituent Type |

| Benzoic Acid | -H | 4.20 | - |

| o-Toluic Acid | 2-CH₃ | 3.9 | Donating |

| o-Chlorobenzoic Acid | 2-Cl | 2.9 | Withdrawing |

| o-Nitrobenzoic Acid | 2-NO₂ | 2.2 | Withdrawing |

| Data sourced to illustrate the general ortho effect. libretexts.org |

Beyond electronic influence, the fluorine atoms at the ortho positions introduce significant steric hindrance. wikipedia.orgvedantu.com This steric repulsion forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene ring. vedantu.comstackexchange.com This enforced non-planarity is a key component of the ortho effect and is known as Steric Inhibition of Resonance (SIR). vedantu.comstackexchange.com

Normally, the carboxylic acid group is co-planar with the benzene ring, allowing for resonance (pi-electron delocalization) between them. When twisted out of plane, this resonance is inhibited. wikipedia.orgstackexchange.com The loss of resonance destabilizes the neutral carboxylic acid molecule. However, it has a lesser effect on the stability of the resulting carboxylate anion (-COO⁻), where the negative charge is already effectively delocalized between the two oxygen atoms. Because the acid form is disproportionately destabilized relative to its conjugate base, the equilibrium shifts towards dissociation, resulting in a stronger acid. stackexchange.comstackexchange.com In crystallographic studies of 2,3-difluorobenzoic acid, molecules are observed to form dimers stabilized by hydrogen bonds. nih.govnih.gov

Role of the Long Nonyloxy Chain in Directing Supramolecular Organization

The nine-carbon alkyloxy (nonyloxy) chain is not merely a passive substituent; it plays a crucial role in the self-assembly of the molecules into ordered, condensed phases, a hallmark of liquid crystals.

In calamitic (rod-like) liquid crystals, the length of the flexible alkyl or alkoxy chains is a determining factor for the type of mesophase that forms. Generally, as the alkyl chain length increases, more ordered liquid crystal phases, such as smectic phases (which possess layered structures), are favored over the less ordered nematic phase. mdpi.comresearchgate.net Longer chains enhance the anisotropic van der Waals interactions between molecules, promoting the lamellar packing characteristic of smectic phases. nih.gov

For homologous series of alkyloxybenzoic acids, compounds with short chains tend to be purely nematic, while those with longer chains exhibit smectic phases, often with the smectic phase range expanding at the expense of the nematic range. researchgate.netresearchgate.net The transition temperature to the isotropic liquid (the clearing point) is also influenced by chain length, often showing an odd-even effect where transition temperatures alternate as the number of carbon atoms in the chain increases. mdpi.com The long nonyloxy chain in the title compound is therefore expected to strongly promote the formation of smectic mesophases.

The table below shows a representative example of how mesophase behavior changes with chain length in a 4-alkoxybenzoic acid series.

| Number of Carbons in Alkoxy Chain (n) | Mesophase Sequence on Heating (Cr = Crystal, SmC = Smectic C, N = Nematic, I = Isotropic) |

| 7 | Cr → 92°C → SmC → 106°C → N → 147°C → I |

| 8 | Cr → 96°C → SmC → 107.5°C → N → 147.5°C → I |

| 9 | Cr → 94°C → SmC → 114.5°C → N → 143.5°C → I |

| 10 | Cr → 97°C → SmC → 122°C → N → 140°C → I |

| Phase transitions for 4-n-alkoxybenzoic acids. Note: The title compound has additional fluorine substituents which would alter these exact temperatures but the trend is illustrative. |

The long nonyloxy chains are critical for the efficiency of molecular packing in the condensed state. In smectic phases, these flexible tails, extending from the rigid aromatic cores, tend to segregate into their own sublayers. To maximize space-filling and van der Waals interactions, the chains from molecules in one layer often penetrate into the space between chains in the opposing layer. nih.gov This phenomenon is known as interdigitation.

The degree of interdigitation can range from partial to full, where the length of a bilayer is significantly less than twice the length of a single molecule. This efficient packing arrangement is a key stabilizing factor for smectic phases in materials with long terminal chains.

Synergistic Effects of Fluorination and Long Alkyl Chains on Material Properties

The combination of ortho-difluorination and a long nonyloxy chain in a single molecule creates a synergistic effect that governs its ultimate material properties, particularly its liquid crystalline behavior. This synergy is a cornerstone of modern liquid crystal design. acs.orgresearcher.life

The molecular architecture can be viewed as having two distinct parts: a rigid, polar core and a flexible, non-polar tail.

The Fluorinated Core: The two fluorine atoms modify the core's properties significantly. They introduce a strong transverse dipole moment, which is a critical parameter for materials intended for electro-optical applications. Fluorination is a common strategy to tune the dielectric anisotropy and viscoelastic properties of liquid crystals. nih.govnih.govieice.org Furthermore, the electronic and steric effects of the fluorines strengthen the hydrogen-bonded dimer, enhancing the rigidity and stability of the central mesogenic unit. rsc.org

The Nonyloxy Chain: The long chain provides the necessary molecular shape anisotropy (a rod-like form) that is a prerequisite for liquid crystallinity. It drives the self-assembly process through micro-segregation, where the incompatible polar aromatic cores and non-polar aliphatic tails arrange themselves into ordered structures to minimize unfavorable interactions. nih.govnih.gov

The synergy arises because the properties of the core dictate the nature of the lateral interactions within the layers, while the chain dictates the stability and type of the layered structure itself. For instance, the strong lateral interactions promoted by the fluorinated core combined with the tendency of the long chain to form layers results in a high propensity for the formation of stable, tilted smectic phases (like Smectic C), which are of great interest for ferroelectric applications. nih.gov Thus, fluorination fine-tunes the electronic response, while the alkyl chain provides the supramolecular scaffolding.

Applications in Advanced Materials Science

Liquid Crystals and Mesophase Engineering

In the realm of materials science, 2,3-Difluoro-4-(nonyloxy)benzoic acid is a significant building block for the construction of supramolecular liquid crystals. Its ability to act as a proton donor via its carboxylic acid group is fundamental to its role in this field.

The primary application of this compound in liquid crystal design is its function as a proton-donating moiety in the formation of Hydrogen-Bonded Liquid Crystals (HBLCs). The carboxylic acid (–COOH) group readily forms strong, directional hydrogen bonds with a suitable proton-accepting group on another molecule. This non-covalent interaction allows for the creation of new, larger supramolecular structures, or "mesogens," which can exhibit liquid crystalline properties that may not be present in the individual components.

Studies on analogous p-n-alkoxybenzoic acids demonstrate that they can form stable HBLC complexes with various proton acceptors. For instance, equimolar complexes of p-n-nonyloxybenzoic acid (a non-fluorinated analogue) with various p-n-alkylbenzoic acids are known to form supramolecular structures that exhibit distinct liquid crystalline phases. The formation of the hydrogen bond is a key driver for the liquid crystallinity in these systems.

The calamitic (rod-like) shape of molecules like this compound, particularly when it forms a hydrogen-bonded dimer, predisposes it to forming nematic and smectic mesophases.

Nematic (N) Phase: In this phase, the molecules exhibit long-range orientational order, tending to align along a common director, but they lack any positional order. HBLCs formed from alkoxybenzoic acids frequently display a nematic phase over a broad temperature range.

Smectic (Sm) Phases: At lower temperatures, more ordered smectic phases can appear, where molecules are arranged in layers. These phases possess both orientational and some degree of positional order. The long nonyloxy chain of the title compound is crucial for promoting smectic behavior. Research on homologous series of alkoxybenzoic acids shows that as the length of the alkyl chain increases, the stability of smectic phases, such as the Smectic C (SmC) phase where molecules are tilted within the layers, is significantly enhanced.

The specific phase behavior and transition temperatures are highly dependent on the molecular structure. For example, in studies of similar 4-(n-alkoxy)benzoic acids, the transition from the crystalline solid to the liquid crystal state (melting point) and the transition from the liquid crystal to the isotropic liquid state (clearing point) are key parameters. The range between these two temperatures defines the stability of the mesophase. The fluorination in the 2 and 3 positions of the benzene (B151609) ring is expected to influence these transition temperatures by altering intermolecular forces and packing efficiency.

Below is a data table showing the typical phase transitions observed for the closely related, non-fluorinated compound, 4-(nonyloxy)benzoic acid, when complexed with other benzoic acids, illustrating the formation of nematic and smectic phases.

| Complex (1:1 Molar Ratio) | Transition | Temperature (°C) |

| 4-(nonyloxy)benzoic acid + 4-ethylbenzoic acid | Smectic C → Nematic | 91.5 |

| Nematic → Isotropic | 154.0 | |

| 4-(nonyloxy)benzoic acid + 4-propylbenzoic acid | Smectic C → Nematic | 100.2 |

| Nematic → Isotropic | 151.5 | |

| 4-(nonyloxy)benzoic acid + 4-pentylbenzoic acid | Smectic C → Nematic | 98.7 |

| Nematic → Isotropic | 144.1 | |

| Data derived from studies on analogous supramolecular hydrogen-bonded complexes. |

While calamitic molecules like this compound typically form nematic and smectic phases, they can also play a role in the formation of supramolecular columnar phases. These phases are usually formed by disc-shaped (discotic) or bent-core molecules that self-assemble into column-like stacks.

The title compound can induce or stabilize columnar structures when mixed with appropriate molecular partners. For example, by forming a hydrogen-bonded complex with a bent-core or fan-shaped molecule, the resulting supramolecular assembly can acquire a shape that favors packing into columns. In such systems, the benzoic acid derivative acts as a "wing" or side-arm attached to a central core, and the segregation of the flexible nonyloxy chains from the rigid aromatic parts drives the formation of these highly ordered columnar architectures. This approach allows for the creation of novel materials with unique properties, as columnar phases are of great interest for applications requiring one-dimensional charge or energy transport, such as organic semiconductors.

The incorporation of this compound into liquid crystal mixtures can significantly modulate their electro-optical properties. The lateral fluorine atoms are a key feature in this regard. Fluorine is highly electronegative, and its substitution onto the benzene ring introduces a strong local dipole moment transverse to the main molecular axis.

This modification has several consequences for device applications:

Dielectric Anisotropy: The fluorine substitution can alter the dielectric anisotropy (Δε) of the liquid crystal material, which is a critical parameter for the performance of display devices. A change in Δε affects the threshold voltage required to switch the liquid crystal molecules with an applied electric field.

Response Time: The viscosity of the liquid crystal mixture, which is influenced by the molecular structure including the alkyl chain and fluorine atoms, directly impacts the switching speed (response time) of the device.

Optical Properties: The electronic structure of the molecule affects its refractive indices and birefringence (Δn). Studies on similar alkanoyloxy benzoic acids show that the energy bandgap and photoluminescence spectra are influenced by the length of the alkyl chain and substitution patterns on the aromatic core. nih.gov These properties are fundamental to the operation of liquid crystal displays (LCDs) and other photonic devices.

Research on HBLCs derived from alkoxybenzoic acids has demonstrated their utility in electro-optical applications, with properties comparable to those of widely used commercial liquid crystals.

Applications in Perovskite Solar Cells

Beyond liquid crystals, the functional groups present in this compound make it a promising candidate for use in another area of advanced materials: perovskite solar cells (PSCs).

Molecules like this compound can function as "passivating agents" when used as an additive in the perovskite precursor solution. The mechanism involves the interaction of its functional groups with the perovskite material:

Carboxylic Acid Group (–COOH): This group can act as a Lewis base, with the oxygen atoms coordinating to under-coordinated Pb²⁺ ions, which are a common defect in lead-halide perovskites. nih.gov It can also form hydrogen bonds with organic cations (e.g., methylammonium) in the perovskite structure. nih.govresearchgate.net These interactions effectively "heal" the defects.

Fluorine Atoms: The use of fluorinated benzoic acids as additives has been shown to be effective. researchgate.net The strong electronegativity of fluorine can influence the electronic environment at the perovskite surface, passivate defects, and potentially improve charge extraction.

Nonyloxy Chain (–O(CH₂)₈CH₃): This long, hydrophobic alkyl chain can provide an additional benefit. By orienting towards the surface of the perovskite film, it can create a moisture-resistant barrier, enhancing the device's stability against humidity, which is a primary cause of perovskite degradation.

By passivating defects and improving film quality, such additives have been shown to increase perovskite grain size, reduce ion migration, and suppress charge recombination, leading to significant improvements in both the efficiency and long-term stability of the solar cells. researchgate.netrsc.org

Role in Passivating Defects and Regulating Energy Levels

In the field of photovoltaics, particularly perovskite solar cells (PSCs), the chemical structure of this compound suggests a significant potential for enhancing device efficiency and stability. The introduction of specific additives is a key strategy for passivating defects in perovskite films, which are a primary cause of non-radiative recombination losses that limit solar cell performance. mdpi.comresearchgate.net

Molecules with Lewis base functional groups, such as the carboxylic acid group (-COOH) in the subject compound, are known to interact with and neutralize defects like undercoordinated lead ions (Pb²⁺) at the perovskite surface and grain boundaries. researchgate.net Furthermore, the presence of fluorine atoms can enhance this passivating effect. Fluorine's high electronegativity can modulate the electron distribution in the benzoic acid ring, strengthening the interaction between the carboxyl group and the perovskite defects. Studies on other fluorinated organic molecules have demonstrated their ability to suppress the formation of iodine vacancies and improve the material's hydrophobicity, leading to greater environmental stability of the solar cell. mdpi.com

The long nonyloxy chain introduces another functional dimension. This hydrophobic alkyl chain can act as a barrier against moisture ingress, a critical factor in the long-term stability of perovskite devices. Moreover, the collective arrangement of such molecules at the interface between the perovskite layer and the charge transport layer can influence the energy level alignment. Proper energy level alignment is crucial for facilitating efficient extraction of electrons and holes, thereby reducing interfacial recombination and increasing the open-circuit voltage (VOC) of the device. While direct experimental data for this compound is not available, the synergistic effects of its carboxyl, fluoro, and nonyloxy groups position it as a promising candidate for interfacial engineering in advanced solar cells. scispace.com

Table 1: Functional Groups in this compound and Their Potential Roles in Perovskite Solar Cells

| Functional Group | Potential Role in Perovskite Solar Cells | Reference |

| Carboxylic Acid (-COOH) | Lewis base interaction to passivate Pb²⁺ defects; Anchoring group to the perovskite surface. | researchgate.net |

| Fluoro (-F) Substituents | Modulate electronic properties; Enhance hydrophobicity; Suppress halide vacancy formation. | mdpi.com |

| Nonyloxy (-OC₉H₁₉) Chain | Moisture barrier; Influences molecular packing and energy level alignment at interfaces. | scispace.com |

Crystal Engineering and Cocrystallization Design

The precise control over the solid-state arrangement of molecules, known as crystal engineering, is fundamental to tailoring the physical and chemical properties of materials. The structure of this compound offers several features that are highly relevant for this purpose.

Exploration of Crystal Polymorphism and Landscape Through Fluorine Substitution

Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical consideration in pharmaceuticals and materials science, as different polymorphs can have different properties. Fluorine substitution is a powerful tool for navigating the crystal landscape. princeton.edu The introduction of fluorine atoms onto an aromatic ring, as in this compound, significantly alters intermolecular interactions such as C–H···F, F···F, and C–F···π contacts. nih.gov

These interactions, in conjunction with the strong hydrogen-bonding dimer motif typical of carboxylic acids, can either stabilize new polymorphic forms or favor one form over others. For instance, studies on other fluorinated aromatic compounds have shown that fluorination can favor certain packing motifs, making the crystallization outcome more predictable. princeton.edu Research on related molecules like 3-fluorobenzoic acid has revealed conformational polymorphism, where different arrangements of the same molecular components lead to distinct crystal packing. bath.ac.ukrsc.org The interplay between the difluoro substitution pattern and the flexible nonyloxy chain in the target compound provides a rich landscape for discovering new crystalline forms with potentially unique properties.

Directed Assembly in Multicomponent Crystalline Systems

The formation of cocrystals, which are crystalline structures containing two or more different molecular components, is a central strategy in crystal engineering. The robust O–H···O hydrogen bond of the carboxylic acid group in this compound makes it an excellent candidate for forming predictable supramolecular synthons with other molecules, particularly those containing complementary hydrogen bond acceptors like pyridine (B92270) or amide groups.

The fluorine atoms and the nonyloxy chain provide additional vectors for directing the assembly. The fluorinated ring can engage in halogen bonding and π-stacking interactions, while the long alkyl chain can form van der Waals interactions, leading to segregated domains within the crystal lattice. This directed assembly can be used to construct complex, multicomponent crystalline systems with designed architectures. Research on perfluoroalkylated benzoic acid derivatives has shown their ability to self-assemble into intricate supramolecular structures. nih.govnih.govresearchgate.net This capacity for directed self-assembly is crucial for creating materials with tailored optical, electronic, or mechanical properties.

Other Emerging Materials Applications

Development of Selective Adsorption Materials and Membranes

The amphiphilic nature of this compound—possessing a polar, hydrophilic head (the difluoro-benzoic acid group) and a long, non-polar, hydrophobic tail (the nonyloxy chain)—makes it a candidate for designing selective adsorption materials. Similar perfluoroalkylated benzoic acid derivatives have been shown to act as supramolecular gelators, forming fibrous networks in organic solvents. nih.govnih.govresearchgate.net

These gel networks can create porous materials (xerogels) capable of selectively adsorbing substances like dyes from wastewater. The adsorption mechanism can involve a combination of electrostatic interactions with the carboxyl groups and physical trapping within the pores of the xerogel. nih.gov The unique combination of a fluorinated aromatic head and a long hydrocarbon tail could be exploited to create membranes or sorbents with high selectivity for specific organic pollutants or for applications in oil spill remediation. nih.govresearchgate.net

Application as Chemical Tracers in Geothermal and Oilfield Studies

Fluorinated benzoic acids (FBAs) are well-established as a class of artificial tracers for investigating fluid flow in geothermal reservoirs, hydrothermal systems, and oilfields. nih.gov They are valued for their high thermal stability, low environmental impact, and low background concentrations in natural systems. Their primary advantage is that a wide variety of FBA isomers can be synthesized, each with a slightly different retention time in analytical systems like liquid chromatography, allowing for the simultaneous injection and detection of multiple unique tracers.

The properties that make FBAs effective tracers include:

Stability: Resistance to thermal and chemical degradation in harsh reservoir conditions.

Detectability: High sensitivity using methods like LC-MS/MS allows for detection at parts-per-billion or even parts-per-trillion levels.

Low Sorption: They tend to remain in the water phase and not adsorb onto rock surfaces, ensuring they accurately track the water flow.

While this compound is not specifically cited as a commercial tracer, its structure fits within this class of compounds. The difluoro-substitution provides a distinct analytical signature, and the nonyloxy chain would significantly alter its partitioning behavior compared to FBAs without long alkyl chains, potentially making it suitable for tracing flow in multiphase (oil-water) systems or for studying interactions with organic-rich formations. nih.gov

Table 2: Properties of Fluorinated Benzoic Acids (FBAs) as Tracers

| Property | Significance for Tracer Applications | Reference |

| High Thermal Stability | Essential for use in high-temperature geothermal and deep oilfield reservoirs. | nih.gov |

| Low Environmental Signature | Minimizes impact on the environment and reduces analytical interference. | nih.gov |

| Tunable Structure | Allows for the creation of a large suite of unique tracers for multi-well studies. | nih.gov |

| High Analytical Sensitivity | Enables the use of very small quantities and detection over long flow paths. | nih.gov |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Precision Fluorination and Long-Chain Integration

Future synthetic research will likely concentrate on developing more efficient and selective methods for creating fluorinated benzoic acid derivatives. The direct nucleophilic fluorination of C-H bonds is an emerging technique that offers a more efficient route to fluorinated products compared to traditional methods that require the installation and subsequent loss of functional groups researchgate.net. Advances in photoenzymatic strategies are also creating opportunities for the asymmetric synthesis of valuable fluorinated compounds, which could be adapted for this class of molecules researchgate.net.

Key areas for exploration include:

Catalytic C-H Fluorination: Developing transition-metal-catalyzed approaches, potentially using palladium, to directly install fluorine atoms at specific C(sp²) and C(sp³) sites on the benzoic acid core or the nonyloxy chain researchgate.net.

Photoenzymatic Fluorination: Utilizing photoenzymes to introduce fluorine groups at terminal positions, which could offer high selectivity and enantiocontrol researchgate.net.

Advanced Long-Chain Integration: Investigating new catalytic methods for the efficient coupling of long alkyl chains, like the nonyloxy group, to the fluorinated aromatic core, aiming for higher yields and milder reaction conditions.

These advanced synthetic methods would not only streamline the production of "2,3-Difluoro-4-(nonyloxy)benzoic acid" but also facilitate the creation of a diverse library of analogues with systematically varied fluorination patterns and chain lengths for structure-property relationship studies.

Advanced In-Situ Spectroscopic Techniques for Understanding Dynamic Self-Assembly Processes

A significant challenge in materials science is visualizing the dynamic processes of molecular self-assembly in real-time and in their native solution environment ub.eduresearchgate.net. Future research will increasingly rely on state-of-the-art, solution-based imaging techniques to understand how molecules of "this compound" organize into liquid crystalline phases. This requires a shift from conventional dry-sample imaging to more dynamic, in-situ methods ub.eduresearchgate.net.

| In-Situ Technique | Application in Studying Self-Assembly | Potential Insights |

| Super-Resolution Microscopy (e.g., STED, STORM) | Real-time visualization of the formation and transformation of nanostructures like nanofibers and vesicles in solution ub.eduresearchgate.net. | Elucidating monomer exchange mechanisms and the direct impact of external stimuli (e.g., enzymes, light) on the assembled structures ub.eduresearchgate.net. |

| Liquid-Phase Transmission Electron Microscopy (LP-TEM) | Direct imaging of the structure and dynamics involved in self-assembly processes in liquids at high resolution ub.edu. | Understanding the nucleation, growth, and transformation of liquid crystal domains at the nanoscale ub.edu. |

| Solution-State Atomic Force Microscopy (AFM) | Real-time imaging of supramolecular transformations on surfaces in a liquid environment ub.eduresearchgate.net. | Gaining insights into the initial stages of self-assembly at interfaces and the morphology of the resulting structures. |

| Molecular Dynamics (MD) Simulations | Simulating events at a molecular resolution (<20 nm) that are difficult to capture experimentally ub.eduresearchgate.net. | Providing a microscopic view of the dynamic self-organization of active particles within thermotropic liquid crystals researchgate.net. |

By integrating these techniques, researchers can gain an unprecedented understanding of the non-covalent interactions and molecular rearrangements that govern the formation and properties of the mesophases exhibited by these materials ub.eduresearchgate.net.

Multiscale Computational Modeling to Predict Complex Material Behaviors

Computational modeling is an indispensable tool for understanding and predicting the behavior of complex materials like liquid crystals across multiple length and time scales nih.govmanchester.ac.ukeventsforce.net. Future research will leverage multiscale modeling to connect the molecular structure of "this compound" to its macroscopic material properties. This approach involves a hierarchical workflow, where information from one scale is passed to the next manchester.ac.ukarxiv.org.

The multiscale modeling approach can be broken down into several levels:

Quantum Mechanical (Atomistic) Level: Using methods like Density Functional Theory (DFT) to calculate electronic properties and intermolecular interaction potentials arxiv.orgnih.gov. This is crucial for understanding how fluorination affects molecular polarity and hydrogen bonding nih.gov.

Molecular (Coarse-Grained) Level: Employing molecular dynamics (MD) and Monte Carlo simulations to model the collective behavior of thousands of molecules, predicting the formation of liquid crystal phases researchgate.netmanchester.ac.uk.

Mesoscopic Level: Using models to simulate larger-scale phenomena, such as the formation of topological defects and the response of the liquid crystal director field to external stimuli nih.gov.

Continuum Level: Applying continuum mechanics to predict the bulk mechanical and optical properties of the final material or device manchester.ac.uk.

The integration of machine learning with these multiscale simulation workflows can significantly enhance the throughput of predictive models, allowing for the rapid screening of new molecular designs and the simulation of very large systems that mimic real-world devices arxiv.orgrsc.org.

Design of Next-Generation Fluorinated Benzoic Acid Derivatives for Tailored Material Performance

Building on advanced synthesis and modeling, future work will focus on the rational design of new fluorinated benzoic acid derivatives with precisely tailored properties. By systematically modifying the molecular structure, researchers can fine-tune the material's performance for specific applications.

Key design strategies will include:

Varying Fluorination Patterns: Altering the number and position of fluorine atoms on the benzoic acid ring to control properties like dipole moment, molecular packing, and phase transition temperatures.

Modifying the Alkyl Chain: Adjusting the length and branching of the alkoxy chain to influence the type of liquid crystal phase (e.g., nematic, smectic) and its thermal range nih.gov.

Introducing Additional Functional Groups: Incorporating other chemical moieties to impart new functionalities, such as photoswitchable groups for optical applications or chiral centers to induce helical superstructures.

This structure-based design approach, which has been successful in fields like drug discovery nih.govnih.gov, will be essential for developing next-generation materials for advanced electronics and photonics. For instance, derivatives could be designed to act as inhibitors for specific processes in nanomanufacturing, such as atomic layer deposition (ALD) mdpi.com.

Investigation of Sustainable Synthesis Routes and Environmental Impact in Research Contexts

A growing emphasis in chemical synthesis is the development of sustainable and environmentally friendly processes rsc.org. Future research on "this compound" and its derivatives will need to address these considerations, particularly in the context of scaling up production for potential applications.

Areas of focus will include:

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives.

Catalytic Processes: Developing highly efficient catalytic cycles to minimize waste and energy consumption.

Photocatalysis: Harnessing the power of light to drive chemical transformations under mild conditions, which offers a sustainable approach to synthesizing complex molecules rsc.org.

Flow Chemistry: Utilizing continuous flow reactors, such as droplet-based microreactors, to improve reaction control, safety, and efficiency, especially for potentially hazardous reactions like nitration researchgate.net.

Lifecycle Assessment: Evaluating the environmental impact of the entire synthesis and application lifecycle of these materials, from starting materials to end-of-life disposal or recycling.

By integrating principles of green chemistry from the earliest stages of research, scientists can ensure that the development of these advanced materials proceeds in an environmentally responsible manner.

Q & A

Basic: What synthetic strategies are recommended for preparing 2,3-difluoro-4-(nonyloxy)benzoic acid?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution of a hydroxybenzoic acid precursor. A common approach involves:

- Step 1: Alkylation of 2,3-difluoro-4-hydroxybenzoic acid with nonyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone) to introduce the nonyloxy group .

- Step 2: Acidic or basic hydrolysis of protective groups (if used) to yield the free carboxylic acid.

- Key Consideration: Reaction efficiency depends on solvent polarity and temperature. Longer alkyl chains (e.g., nonyl) may require elevated temperatures (80–100°C) and extended reaction times (12–24 hours) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- LC-MS/HPLC: Used to confirm molecular weight (e.g., observed m/z 312 [M+H]⁺) and purity. Retention time comparisons under standardized conditions (e.g., C18 column, acetonitrile/water gradient) help identify impurities .

- ¹H/¹⁹F NMR: Critical for confirming substitution patterns. Fluorine atoms induce complex splitting in ¹H NMR; ¹⁹F NMR resolves distinct signals for the 2- and 3-fluoro substituents. DMSO-d₆ is preferred for carboxylic acid proton observation (~12–14 ppm) .

- FT-IR: Confirms carboxylic acid (C=O stretch ~1680–1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups .

Advanced: How can conflicting NMR splitting patterns caused by fluorine atoms be resolved?

Methodological Answer:

Fluorine’s strong spin-spin coupling complicates ¹H NMR interpretation. To address this:

- Decoupling Experiments: Use ¹H-¹⁹F heteronuclear decoupling to simplify splitting patterns.

- Computational Modeling: Density Functional Theory (DFT) simulations predict coupling constants and verify experimental spectra .

- Comparative Analysis: Compare with spectra of analogous compounds (e.g., 2-fluoro-4-methoxybenzoic acid) to identify characteristic shifts .

Advanced: How does the nonyloxy chain influence mesomorphic properties in liquid crystal research?

Methodological Answer:

The nonyloxy chain enhances:

- Thermal Stability: Increases melting points and mesophase ranges via van der Waals interactions.

- Liquid Crystalline Behavior: The flexible chain promotes smectic or nematic phase formation.

- Experimental Validation: Use Differential Scanning Calorimetry (DSC) to analyze phase transitions and polarized optical microscopy (POM) to observe texture changes. Compare with shorter-chain analogs (e.g., methoxy or hexyloxy derivatives) to isolate chain-length effects .

Advanced: How can reaction yields be optimized during nonyloxy group introduction?

Methodological Answer:

- Catalyst Screening: Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for improved solubility in DMF).

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction purification via column chromatography.

- Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 1–2 hours while maintaining >80% yield .

Advanced: What analytical workflows are recommended for identifying acid-catalyzed degradation products?

Methodological Answer:

Under acidic conditions, the nonyloxy group may undergo hydrolysis. To analyze degradation:

- LC-MS/MS: Identify fragments (e.g., 2,3-difluoro-4-hydroxybenzoic acid, m/z 174 [M-H]⁻) and nonanol via reverse-phase chromatography .

- Stability Studies: Conduct accelerated degradation at pH 1–3 (HCl, 40–60°C) and monitor kinetics using UV-Vis spectroscopy (λ = 260 nm for benzoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.